molecular formula C15H21NO3 B8000070 4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-iso-propylpiperidine

4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-iso-propylpiperidine

Cat. No.: B8000070
M. Wt: 263.33 g/mol
InChI Key: GCSYQHQPGKVVPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-iso-propylpiperidine is a synthetic organic compound characterized by a piperidine ring substituted with a hydroxy group and a methylenedioxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-iso-propylpiperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where an aldehyde, an amine, and a ketone are reacted together under acidic conditions.

    Introduction of the Methylenedioxyphenyl Group: This step involves the reaction of the piperidine intermediate with a methylenedioxyphenyl halide under basic conditions to form the desired substitution on the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or to modify the methylenedioxyphenyl group.

    Substitution: The methylenedioxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Dehydroxylated derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-iso-propylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its effects on neurological pathways.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-iso-propylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methylenedioxyphenyl group may interact with aromatic residues in proteins, while the hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-4-phenylpiperidine: Lacks the methylenedioxy group, resulting in different chemical properties and biological activities.

    3,4-Methylenedioxyphenyl-2-propanone: A precursor in the synthesis of various methylenedioxy-substituted compounds.

Uniqueness

4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-iso-propylpiperidine is unique due to the combination of the hydroxy and methylenedioxyphenyl groups, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1-propan-2-ylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-11(2)16-7-5-15(17,6-8-16)12-3-4-13-14(9-12)19-10-18-13/h3-4,9,11,17H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSYQHQPGKVVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.